6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
Description
Properties
Molecular Formula |
C16H16FN3O2 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H16FN3O2/c17-13-6-2-1-5-12(13)14-7-8-15(21)20(18-14)11-16(22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2 |
InChI Key |
LFHYGZREUWMTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Initial Substrate Preparation: 3,6-Dichloropyridazine
The pyridazinone scaffold originates from 3,6-dichloropyridazine, a commercially available precursor. This compound serves as a versatile intermediate due to the reactivity of its chlorine atoms at positions 3 and 6, which undergo selective substitution under controlled conditions.
Regioselective Suzuki-Miyaura Coupling for 6-Substitution
To introduce the 2-fluorophenyl group at position 6, a palladium-catalyzed Suzuki-Miyaura coupling is employed. This reaction utilizes 3,6-dichloropyridazine and 2-fluorophenylboronic acid in the presence of a Pd(PPh3)4 catalyst and a base such as Na2CO3. The reaction proceeds in a tetrahydrofuran (THF)/water mixture at 80–90°C for 12–18 hours, yielding 6-(2-fluorophenyl)-3-chloropyridazine with regioselectivity exceeding 95%.
Table 1: Conditions for Suzuki-Miyaura Coupling
| Component | Quantity/Concentration |
|---|---|
| 3,6-Dichloropyridazine | 1.0 equiv |
| 2-Fluorophenylboronic acid | 1.2 equiv |
| Pd(PPh3)4 | 5 mol% |
| Na2CO3 | 2.0 equiv |
| Solvent (THF:H2O) | 4:1 (v/v) |
| Temperature | 85°C |
| Reaction Time | 16 hours |
Hydrolysis to Form the Pyridazinone Ring
The 3-chloro substituent of 6-(2-fluorophenyl)-3-chloropyridazine is hydrolyzed under alkaline conditions. Treatment with 2M NaOH in ethanol/water (3:1) at reflux for 6–8 hours converts the chloride to a hydroxyl group, forming 6-(2-fluorophenyl)pyridazin-3(2H)-one. This step achieves yields of 85–90%, with purity confirmed by 1H-NMR (δ 7.8–8.1 ppm for aromatic protons) and IR spectroscopy (ν C=O at 1680 cm⁻¹).
Functionalization at Position 2: Introduction of the 2-Oxo-Pyrrolidinyl-Ethyl Side Chain
Alkylation with Chloroacetyl Chloride
The nitrogen at position 2 of the pyridazinone undergoes alkylation using chloroacetyl chloride. In anhydrous acetone with K2CO3 as a base, the reaction proceeds at 50°C for 4–6 hours, yielding 2-chloroacetyl-6-(2-fluorophenyl)pyridazin-3(2H)-one. The chloroacetyl group is introduced with 75–80% efficiency, as evidenced by the disappearance of the NH proton signal (δ 12.3 ppm) in 1H-NMR.
Nucleophilic Substitution with Pyrrolidine
The chloro substituent of the intermediate is displaced by pyrrolidine in a nucleophilic aromatic substitution. Using excess pyrrolidine (3.0 equiv) in dimethylformamide (DMF) at 90°C for 8–10 hours, the reaction achieves 65–70% conversion to the target compound. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1), and the product is purified via silica gel chromatography.
Table 2: Reaction Parameters for Side-Chain Installation
| Parameter | Value |
|---|---|
| Chloroacetyl Intermediate | 1.0 equiv |
| Pyrrolidine | 3.0 equiv |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 9 hours |
| Yield | 68% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
1H-NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.85–7.78 (m, 2H, H-3', H-6'), 7.45–7.38 (m, 2H, H-4', H-5'), 4.65 (s, 2H, CH2CO), 3.45–3.35 (m, 4H, pyrrolidine CH2), 2.05–1.95 (m, 4H, pyrrolidine CH2).
-
13C-NMR (100 MHz, DMSO-d6): δ 169.8 (C=O, pyridazinone), 165.2 (C=O, ketone), 134.5–116.2 (aromatic carbons), 53.4 (pyrrolidine CH2), 25.7 (pyrrolidine CH2).
Infrared (IR) Spectroscopy
Key absorptions include ν C=O at 1675 cm⁻¹ (pyridazinone) and 1702 cm⁻¹ (ketone), alongside ν C-F at 1220 cm⁻¹.
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competing alkylation at position 1 of the pyridazinone is mitigated by employing a bulky base (e.g., DBU) to deprotonate position 2 selectively. Solvent polarity (e.g., DMF vs. acetone) also influences site preference, with polar aprotic solvents favoring N-2 substitution.
Purification of Hydrophilic Intermediates
Silica gel chromatography with gradient elution (ethyl acetate/hexane → ethyl acetate/methanol) resolves polar byproducts. Recrystallization from ethanol/water (2:1) further enhances purity.
Alternative Synthetic Routes
Cyclocondensation of Hydrazine Derivatives
An alternative approach involves cyclizing 2-fluorophenylhydrazine with maleic anhydride derivatives under acidic conditions. However, this method yields <50% of the pyridazinone core and is less favored due to side-product formation.
Direct Amination Strategies
Attempts to introduce the pyrrolidinyl group via Buchwald-Hartwig amination of pre-functionalized pyridazinones resulted in low yields (<30%), attributed to catalyst poisoning by the lactam oxygen.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrated consistent yields of 60–65% using the Suzuki-alkylation-substitution sequence. Key cost drivers include the palladium catalyst (25% of total cost) and pyrrolidine (15%). Process intensification via continuous-flow reactors is under investigation to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Analogues and Substituent Effects
Position 6 Substitutions
- 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (Compound 21, ): Replaces the pyrrolidinyl group with a piperazine moiety. Exhibits anti-inflammatory activity comparable to indomethacin, highlighting the importance of fluorophenyl and nitrogen-rich substituents at position 6 .
- 6-(2-Chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone (): Substitutes fluorine with chlorine at the phenyl ring. Chlorine’s larger size and lipophilicity may alter pharmacokinetics but reduce metabolic stability compared to fluorine .
Position 2 Substitutions
- Ethyl (6-[4-(2-Fluorophenyl)piperazine]-3(2H)-pyridazinone-2-yl)acetate (): Features an ester group instead of the pyrrolidinyl chain. Shows enhanced analgesic and anti-inflammatory activity over parent pyridazinones, suggesting ester derivatives improve bioavailability .
- 2-(2-Oxo-2-Phenylethyl)-6-Phenyl-3(2H)-pyridazinone (): Lacks fluorine and uses a phenyl group at position 4. Simpler structure but likely reduced target specificity due to the absence of electron-withdrawing groups .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, enhancing the compound’s half-life compared to chlorinated or non-halogenated analogs .
- Blood-Brain Barrier (BBB) Penetration : The pyrrolidinyl group’s moderate lipophilicity may favor CNS targeting, unlike bulkier piperazine derivatives .
- Gastric Safety: Unlike traditional NSAIDs, pyridazinones with arylpiperazinyl or pyrrolidinyl groups show minimal ulcerogenic effects .
Biological Activity
6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound is characterized by its unique structural features, which contribute to its biological efficacy. This article aims to provide a detailed overview of the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure
The molecular formula of 6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is , with a molecular weight of approximately 303.34 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyridazinone class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific compound in focus has shown promising results in various assays.
1. Anti-Cancer Activity
Studies have demonstrated that pyridazinones can exhibit cytotoxic effects against different cancer cell lines. For instance, a study evaluated the anti-proliferative effects of several pyridazinone derivatives against human colon carcinoma HCT116 cells. The results indicated that certain derivatives, including those similar to our compound, showed significant cytotoxicity with selectivity towards cancer cells over normal fibroblast cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-(2-fluorophenyl)-... | HCT116 | 27.05 | 4.5 |
| Reference Compound | HCT116 | 50.00 | 3.0 |
2. Monoamine Oxidase Inhibition
Another important aspect of the biological activity of this compound is its potential as a monoamine oxidase (MAO) inhibitor. Monoamine oxidases are enzymes that degrade neurotransmitters and are implicated in neurodegenerative diseases such as Alzheimer’s disease. A related study found that pyridazinones containing a fluorophenyl moiety exhibited potent inhibitory activity against MAO-B, with IC50 values indicating high selectivity for this isoform .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 1.57 | 0.013 | 120.8 |
| T3 | 4.19 | 0.039 | 107.4 |
Case Study 1: Synthesis and Evaluation
In a systematic study, twelve pyridazinones were synthesized and evaluated for their biological activity, particularly focusing on their ability to inhibit monoamine oxidases and their cytotoxicity against cancer cell lines . The study highlighted the importance of substituents on the phenyl ring in enhancing inhibitory potency against MAO-B.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using L929 fibroblast cells to determine the safety profile of selected pyridazinones, including our compound . Results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited low toxicity even at elevated doses.
Q & A
Q. Q1: What are the standard synthetic protocols for preparing 6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone?
A: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, followed by functional group modifications. For example, a pyridazinone core is functionalized with a 2-fluorophenyl group via Suzuki coupling, and the pyrrolidinyl-ethyl moiety is introduced through alkylation or acylation. Critical steps include controlling reaction temperatures (e.g., 60–80°C for cyclization) and using catalysts like palladium for cross-coupling. Purification often employs column chromatography with ethyl acetate/hexane gradients. Characterization requires 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to verify carbonyl groups at ~1700 cm⁻¹), and mass spectrometry (ESI+ for molecular ion confirmation) .
Q. Q2: Which analytical techniques are essential for structural validation of this compound?
A: Key techniques include:
- NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 6.8–8.0 ppm for fluorophenyl) and carbonyl signals (δ 160–180 ppm).
- X-ray crystallography : Determines crystal packing and stereochemistry (e.g., dihedral angles between fluorophenyl and pyridazinone rings).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₅FN₃O₂ requires m/z 316.1201) .
Advanced Research Questions
Q. Q3: How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
A: SAR studies involve:
- Systematic substitution : Modifying the pyrrolidinyl group (e.g., replacing with piperidine) or fluorophenyl position (para vs. ortho) to assess potency changes.
- Computational docking : Using tools like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs).
- In vitro assays : Testing derivatives against enzyme panels (e.g., IC₅₀ values for phosphodiesterase inhibition) .
Q. Q4: What experimental strategies resolve contradictions in biological activity data across studies?
A: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
Q. Q5: How can flow chemistry optimize the synthesis of this compound for scalability?
A: Continuous-flow reactors improve yield and reproducibility by:
- Precise temperature control : Critical for exothermic steps (e.g., cyclization).
- Residence time optimization : Adjusting flow rates (e.g., 0.5 mL/min) to maximize intermediate formation.
- In-line analytics : UV-Vis or FTIR monitors reaction progression .
Methodological Challenges
Q. Q6: What are the best practices for assessing metabolic stability in preclinical studies?
A: Use hepatocyte or microsomal assays to measure half-life (t₁/₂):
- Incubate the compound with NADPH-fortified liver microsomes.
- Quantify parent compound depletion via LC-MS/MS.
- Compare results with control compounds (e.g., verapamil for high clearance) .
Q. Q7: How to design toxicity studies for novel pyridazinone derivatives?
A: Tiered approach:
- In vitro : Cytotoxicity screening (MTT assay on HEK-293 or HepG2 cells).
- In vivo : Acute toxicity in rodents (LD₅₀ determination; monitor organ histopathology).
- Genotoxicity : Ames test for mutagenicity .
Data Presentation and Reproducibility
Q. Q8: How should researchers report synthetic yields and purity for reproducibility?
A: Include:
Q. Q9: What statistical methods validate experimental results in SAR studies?
A: Use:
- ANOVA : For comparing IC₅₀ values across derivatives.
- Principal Component Analysis (PCA) : To cluster compounds by activity profiles.
- p-value adjustments : Bonferroni correction for multiple comparisons .
Intellectual Property and Collaboration
Q. Q10: What criteria define patentability for novel pyridazinone derivatives?
A: Key criteria include:
- Novelty : Unreported structural features (e.g., unique substitution at the 2-position).
- Utility : Demonstrated biological efficacy (e.g., anti-inflammatory ED₅₀ < 10 mg/kg).
- Non-obviousness : Unexpected activity vs. prior art .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
